2-Bromopyridine-3-carbothioamide
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Overview
Description
2-Bromopyridine-3-carbothioamide is a chemical compound with the molecular formula C6H5BrN2S. It is a derivative of pyridine, where the bromine atom is positioned at the second carbon and the carbothioamide group is attached to the third carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopyridine-3-carbothioamide can be synthesized through several methodsFor instance, 2-bromopyridine can be synthesized by direct bromination of pyridine or from 2-aminopyridine via diazotization followed by bromination . The carbothioamide group can then be introduced through a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and subsequent functionalization reactions. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-3-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Bromopyridine-3-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromopyridine-3-carbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and blocking its activity . The presence of electron-withdrawing groups, such as bromine, enhances its binding affinity and inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler derivative with only a bromine atom attached to the pyridine ring.
3-Bromopyridine: Another isomer with the bromine atom at the third position of the pyridine ring.
2-Chloropyridine: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness
2-Bromopyridine-3-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-bromopyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXQTNYHOYNGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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